2-(azetidin-3-yloxy)-N-methylpropanamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-(azetidin-3-yloxy)-N-methylpropanamide |
InChI |
InChI=1S/C7H14N2O2/c1-5(7(10)8-2)11-6-3-9-4-6/h5-6,9H,3-4H2,1-2H3,(H,8,10) |
InChI Key |
PTPHVOAWHZCLBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC)OC1CNC1 |
Origin of Product |
United States |
Contextualization Within Azetidine Chemistry and Medicinal Research
The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery. nih.govrsc.org Its inherent ring strain and conformational rigidity offer a unique three-dimensional geometry that can lead to improved pharmacological properties such as metabolic stability and solubility when incorporated into larger molecules. researchgate.net Historically, the synthesis of azetidine derivatives presented significant challenges, which limited their exploration. nih.govmedwinpublishers.com However, recent advancements in synthetic methodologies have made these scaffolds more accessible, leading to a surge in their investigation. nih.gov
Compounds featuring the azetidine moiety have demonstrated a wide array of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.govmedwinpublishers.com This versatility underscores the importance of the azetidine core in the design of new therapeutic agents. The unique structural features of azetidine allow it to serve as a bioisosteric replacement for other cyclic and acyclic moieties, offering a tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. researchgate.net
Overview of Propanamide Derivatives in Contemporary Chemical Research
The propanamide functional group is a common feature in many biologically active compounds and serves as a crucial building block in the synthesis of pharmaceuticals. Propanamide derivatives are known to exhibit a diverse range of pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial activities. The amide bond within the propanamide structure is a key hydrogen bonding element, enabling interactions with biological targets such as enzymes and receptors.
The versatility of the propanamide scaffold allows for extensive chemical modification. By introducing various substituents, researchers can modulate the compound's physicochemical properties, such as lipophilicity and polarity, to optimize its biological activity and pharmacokinetic profile. The N-methyl group, in particular, can influence a molecule's metabolic stability and its ability to cross biological membranes.
Rationale for Academic Investigation of the 2 Azetidin 3 Yloxy N Methylpropanamide Scaffold
Retrosynthetic Analysis of the this compound Core
A retrosynthetic analysis of this compound identifies two primary disconnection points that simplify the molecule into readily accessible starting materials. The most logical disconnections are at the ether C-O bond and the amide C-N bond.
Ether Disconnection: Cleavage of the ether bond between the azetidine ring and the propanamide side chain suggests two key precursors: an N-protected azetidin-3-ol (B1332694) and a suitable three-carbon electrophile, such as a 2-halopropanamide derivative. This approach isolates the synthesis of the chiral azetidine core from the formation of the side chain.
Amide Disconnection: Alternatively, disconnecting the amide bond first leads to 2-(azetidin-3-yloxy)propanoic acid and methylamine (B109427). The propanoic acid intermediate would be formed by linking azetidin-3-ol with a pyruvate (B1213749) equivalent or a 2-halopropionate ester, followed by hydrolysis.
Following the ether disconnection strategy, the synthesis converges on two main building blocks: N-protected azetidin-3-ol and 2-chloro-N-methylpropanamide. This approach allows for greater control and flexibility in the synthetic sequence. The azetidine nitrogen must be protected (e.g., with a Boc or Cbz group) to prevent side reactions during the alkylation of the hydroxyl group.
Development of Novel Synthetic Pathways for Azetidine Ring Systems
The azetidine ring, a strained four-membered heterocycle, is a critical component of the target molecule. Its synthesis has been the subject of extensive research, leading to several innovative methodologies.
A significant advancement in the synthesis of azetidine precursors is the use of gold catalysis. Researchers have developed a stereoselective synthesis of chiral azetidin-3-ones through a gold-catalyzed intermolecular oxidation of alkynes. nih.gov This method utilizes chiral N-propargylsulfonamides, which undergo oxidative cyclization to form the corresponding azetidin-3-ones. nih.gov These ketones are versatile intermediates that can be readily reduced to the required azetidin-3-ol core.
The reaction proceeds via the generation of reactive α-oxogold carbene intermediates, which then undergo intramolecular N-H insertion. nih.gov A key advantage of this approach is the use of benign and readily available alkynes, which replace toxic and potentially explosive α-diazo ketones often used in other methods. nih.gov The use of a t-butanesulfonyl protecting group is also notable as it can be easily removed under acidic conditions. nih.gov
| Substrate (N-propargylsulfonamide) | Catalyst System | Yield (%) |
|---|---|---|
| N-(3-phenylprop-2-yn-1-yl)sulfonamide | BrettPhosAuNTf₂ | 72 |
| N-(4,4-dimethylpent-2-yn-1-yl)sulfonamide | BrettPhosAuNTf₂ | 82 |
| N-(3-(4-methoxyphenyl)prop-2-yn-1-yl)sulfonamide | BrettPhosAuNTf₂ | 85 |
| N-(3-cyclohexylprop-2-yn-1-yl)sulfonamide | BrettPhosAuNTf₂ | 80 |
The aza-Michael addition represents a powerful and versatile method for constructing the C–N bonds necessary for forming azetidine rings. This strategy has been applied to prepare various functionalized azetidines. A common approach involves the reaction of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. The starting ylidene acetate (B1210297) is typically obtained from N-Boc-azetidin-3-one through a Horner–Wadsworth–Emmons reaction. The subsequent aza-Michael addition yields functionalized 3-substituted azetidines.
Achieving stereocontrol is crucial in modern synthetic chemistry. Stereoselective syntheses of azetidines have been developed to produce enantiomerically pure compounds. One such method involves the base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes. nih.gov This reaction can stereospecifically form 2-(hydroxymethyl)azetidines or pyrrolidin-3-ols, depending on the reaction conditions. nih.gov The resulting 2-(hydroxymethyl)azetidines can be further oxidized to yield azetidine-2-carboxylic acids, demonstrating a pathway to chiral azetidine building blocks. nih.gov
Synthesis of the Azetidin-3-yloxy Moiety
The formation of the azetidin-3-yloxy moiety involves two key steps: the synthesis of an N-protected azetidin-3-ol precursor and the subsequent formation of the ether linkage.
The synthesis of azetidin-3-ol hydrochloride can be achieved from precursors like 1-(diphenylmethyl)-3-hydroxyazetidine hydrochloride via hydrogenation over a palladium catalyst. A more direct route starts from epichlorohydrin (B41342) and t-butylamine.
Once the N-protected azetidin-3-ol is obtained, the ether linkage is typically formed via a Williamson ether synthesis. This involves deprotonating the hydroxyl group with a suitable base, such as sodium hydride or potassium tert-butoxide, to form an alkoxide. This nucleophilic alkoxide then displaces a leaving group from an electrophilic partner, in this case, a derivative of N-methylpropanamide like 2-chloro-N-methylpropanamide. This reaction attaches the side chain to the 3-position of the azetidine ring through an ether bond.
Formation of the N-methylpropanamide Side Chain
The N-methylpropanamide side chain can be introduced through two primary synthetic routes, differing in the order of ether and amide bond formation.
Route A: Amidation as the Final Step In this pathway, the ether linkage is formed first. N-protected azetidin-3-ol is alkylated with an ester such as ethyl 2-bromopropionate in the presence of a base. The resulting ester, ethyl 2-(N-protected-azetidin-3-yloxy)propanoate, is then converted to the final product. This can be achieved either by direct aminolysis with methylamine or by first hydrolyzing the ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction with methylamine using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Coupling Strategies for the Azetidin-3-yloxy and Propanamide Fragments
The formation of the ether linkage between the azetidine ring and the propanamide side chain is the crucial step in assembling the this compound scaffold. The primary strategies for this transformation involve nucleophilic substitution reactions where one fragment acts as a nucleophile and the other as an electrophile.
A principal and widely applicable method is the Williamson ether synthesis . masterorganicchemistry.com This approach involves the reaction of an N-protected azetidin-3-ol with a suitable 2-substituted N-methylpropanamide. Typically, the azetidinol (B8437883) is first deprotonated with a strong, non-nucleophilic base, such as sodium hydride (NaH), to form a more potent alkoxide nucleophile. This alkoxide then displaces a leaving group on the propanamide fragment in a classical SN2 reaction. masterorganicchemistry.com For this purpose, an N-protected form of azetidin-3-ol, most commonly N-Boc-azetidin-3-ol, is used to prevent side reactions involving the azetidine nitrogen. The propanamide fragment is equipped with a good leaving group at the C2 position, such as a halide (Br or Cl).
An alternative strategy involves the Brønsted acid-catalyzed alkylation of an alcohol with another alcohol, which in this context would be the reaction between N-Boc-azetidin-3-ol and a 2-hydroxy-N-methylpropanamide derivative. rsc.org This method avoids the use of strong bases and pre-functionalization with a halide leaving group.
The final step in these synthetic sequences is the deprotection of the azetidine nitrogen, commonly the removal of the Boc group under acidic conditions (e.g., with trifluoroacetic acid), to yield the target compound.
| Strategy | Azetidine Fragment (Nucleophile Precursor) | Propanamide Fragment (Electrophile) | Key Reagents & Conditions | Advantages |
|---|---|---|---|---|
| Williamson Ether Synthesis | N-Boc-azetidin-3-ol | 2-bromo-N-methylpropanamide | 1. NaH in THF to form alkoxide. 2. Reaction with electrophile at 0°C to RT. | Well-established, reliable, generally good yields. masterorganicchemistry.com |
| Brønsted Acid Catalysis | N-Boc-azetidin-3-ol | 2-hydroxy-N-methylpropanamide | Catalytic Brønsted acid (e.g., TsOH) with dehydration. | Avoids strong bases and halide intermediates. rsc.org |
Derivatization and Functionalization of the this compound Scaffold
Once the core scaffold is synthesized and the nitrogen-protecting group is removed, the azetidine nitrogen becomes a prime site for further derivatization. This late-stage functionalization allows for the creation of a library of analogues with diverse properties. researchgate.netfigshare.com The secondary amine of the azetidine ring is nucleophilic and can readily participate in a variety of chemical transformations.
Common derivatization strategies include:
N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a mild base to introduce alkyl substituents.
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form a C-N bond with aryl halides or triflates, introducing aromatic diversity.
N-Acylation: Treatment with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-amides. This is a common method for introducing a wide range of functional groups.
N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) provides N-sulfonylated azetidines, which can alter the electronic properties and conformation of the ring.
Reductive Amination: The secondary amine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form more complex N-alkyl derivatives.
| Reaction Type | Reagent Example | Product Functional Group | General Conditions |
|---|---|---|---|
| N-Alkylation | Benzyl bromide (BnBr) | N-benzyl | K₂CO₃, Acetonitrile (B52724), RT |
| N-Arylation | Bromobenzene | N-phenyl | Pd catalyst, ligand, base (e.g., NaOtBu) |
| N-Acylation | Acetyl chloride | N-acetyl | Triethylamine, CH₂Cl₂, 0°C to RT |
| N-Sulfonylation | Tosyl chloride (TsCl) | N-tosyl | Pyridine or Et₃N, CH₂Cl₂, 0°C to RT |
| Reductive Amination | Acetone | N-isopropyl | NaBH(OAc)₃, Dichloroethane |
The efficiency of the coupling and functionalization reactions is significantly influenced by electronic and steric effects originating from substituents on both the azetidine and propanamide fragments.
Electronic Effects: In the key Williamson ether synthesis step, the nucleophilicity of the N-protected azetidin-3-ol is paramount. An electron-withdrawing protecting group on the azetidine nitrogen (e.g., Boc, Ts) decreases the electron density on the ring and, by extension, the nucleophilicity of the 3-alkoxide. This can slow the rate of the SN2 reaction. Conversely, an electron-donating group (e.g., benzyl) would enhance nucleophilicity but may be less desirable due to harsher deprotection conditions.
Steric Effects: The SN2 reaction is highly sensitive to steric hindrance. masterorganicchemistry.com Bulky substituents on the azetidine ring, particularly at the C2 and C4 positions adjacent to the nitrogen, can impede the approach of the propanamide electrophile to the 3-alkoxide. Similarly, a very bulky N-protecting group could exert a similar hindering effect. On the propanamide fragment, steric bulk near the C2 reaction center would also decrease the reaction rate.
Leaving Group Effects: The nature of the leaving group on the propanamide electrophile is critical for the success of the Williamson synthesis. The reaction rate follows the established trend for SN2 reactions: I > Br > Cl > F. Therefore, 2-bromo- or 2-iodo-N-methylpropanamide would be more efficient electrophiles than the chloro- derivative.
| Factor | Variation | Predicted Effect on Reaction Rate/Yield | Rationale |
|---|---|---|---|
| Azetidine N-Protecting Group | Electron-withdrawing (e.g., Boc) | Slower Rate | Decreased nucleophilicity of the azetidin-3-alkoxide. |
| Electron-donating (e.g., Benzyl) | Faster Rate | Increased nucleophilicity of the azetidin-3-alkoxide. | |
| Steric Hindrance | Bulky groups on azetidine ring | Lower Yield/Slower Rate | Steric repulsion hinders the SN2 transition state. |
| Bulky groups on propanamide | Lower Yield/Slower Rate | Steric repulsion hinders the approach of the nucleophile. | |
| Propanamide Leaving Group | Good (e.g., I, Br) | Faster Rate | Facilitates displacement in the SN2 reaction. |
| Poor (e.g., Cl) | Slower Rate | Resists displacement, requiring harsher conditions. |
The C2 position of the propanamide moiety in this compound is a stereocenter. Achieving high enantiomeric purity is crucial for potential pharmaceutical applications. The primary strategies to control this stereochemistry involve either starting with enantiopure materials or employing a chiral auxiliary.
Use of Chiral Precursors: A direct and effective approach is to synthesize the propanamide fragment from a readily available chiral starting material, such as L- or D-alanine. For example, (S)-alanine can be converted to (S)-2-bromo-N-methylpropanamide through a sequence of reactions that proceeds with retention or predictable inversion of stereochemistry. The subsequent SN2 reaction with the achiral N-protected azetidin-3-alkoxide would then yield the desired enantiomer of the final product. This method is often preferred for its efficiency and reliability.
Chiral Auxiliaries: An alternative method involves attaching a chiral auxiliary (e.g., an Evans oxazolidinone) to a propanoic acid derivative. The auxiliary then directs the stereoselective introduction of the azetidinoxy group at the C2 position. After the key etherification step, the auxiliary is cleaved to reveal the enantiomerically enriched propanamide.
A critical consideration in any multi-step synthesis involving chiral centers is the potential for racemization. For instance, if the amide bond is formed from a chiral 2-(azetidin-3-yloxy)propanoic acid and methylamine, the choice of coupling reagent is vital. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known to be highly effective in minimizing racemization during amide bond formation. rsc.orgpeptide.com
| Strategy | Description | Key Starting Material | Critical Considerations |
|---|---|---|---|
| Chiral Pool Synthesis | Utilizes an enantiomerically pure starting material to build the propanamide fragment. | (S)- or (R)-Alanine | Stereochemical integrity must be maintained during conversion to the 2-halo-propanamide electrophile. |
| Chiral Auxiliary | A recoverable chiral molecule is temporarily attached to guide the stereoselective etherification step. | Propanoic acid and an Evans auxiliary. | Requires additional steps for attachment and removal of the auxiliary. |
| Racemization-Free Amide Coupling | Used if coupling a chiral acid with methylamine is the final step. | (S)- or (R)-2-(azetidin-3-yloxy)propanoic acid | Selection of appropriate coupling reagents (e.g., HATU, PyBOP) is essential to prevent loss of enantiomeric purity. rsc.orgiris-biotech.de |
Design Principles for Modulating Biological Activity through Structural Modifications
The rational design of analogues of this compound is guided by established principles in medicinal chemistry aimed at optimizing potency, selectivity, and pharmacokinetic properties. These approaches involve systematic modifications of the core structure to understand and enhance interactions with biological targets.
Rational Design Approaches
Rational drug design for analogues of this compound would typically involve a structure-based or ligand-based approach. In a structure-based approach, if the three-dimensional structure of the biological target is known, computational tools such as molecular docking can be used to predict how analogues will bind. This allows for the design of modifications that enhance binding affinity and selectivity. For instance, introducing functional groups that can form additional hydrogen bonds or hydrophobic interactions with the target protein would be a key strategy.
Ligand-based design is employed when the structure of the target is unknown. This approach relies on the knowledge of other molecules that bind to the target. By identifying the common structural features, or pharmacophore, responsible for activity, new analogues can be designed that incorporate these features in a novel scaffold.
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping is a key strategy in drug discovery to identify novel core structures with similar biological activity but improved properties. For this compound, the azetidine ring or the propanamide moiety could be replaced with other cyclic or acyclic structures that maintain the spatial arrangement of key functional groups. This can lead to compounds with improved synthetic accessibility, better pharmacokinetic profiles, or novel intellectual property.
Positional and Substituent Effects on the Azetidine Ring
Furthermore, the introduction of substituents on the azetidine ring can modulate both potency and physicochemical properties. For instance, adding small alkyl or polar groups to the remaining positions on the ring could probe for additional binding interactions or improve solubility. The conformational restriction imposed by the four-membered ring is also a crucial factor, as it reduces the entropic penalty of binding to a target. nih.gov
Table 1: Hypothetical Positional and Substituent Effects on the Azetidine Ring
| Modification | Rationale | Predicted Impact on Activity |
|---|---|---|
| Shift linkage to 2-position | Altering the vector of the propanamide moiety | Likely decrease or loss of activity nih.govacs.org |
| Substitution at the 1-position (N-alkylation) | Probing for additional binding pockets | May increase or decrease activity depending on the substituent |
Influence of Modifications to the Propanamide Moiety
The N-methylpropanamide moiety offers several points for modification to explore the SAR. The methyl group on the nitrogen can be varied to understand the steric and electronic requirements of the binding pocket. Replacing it with larger alkyl groups or cyclic fragments could enhance van der Waals interactions, while smaller groups or a hydrogen atom would probe for the necessity of this feature.
The propanamide backbone itself can also be altered. For instance, changing the length of the alkyl chain or introducing branching could affect the compound's conformation and how it fits into the binding site. The amide bond is often a key interaction point, forming hydrogen bonds with the target. Modifications to this group, such as N-methylation or replacement with a bioisostere, can have a profound impact on activity.
Table 2: Hypothetical Modifications to the Propanamide Moiety and Their Potential Effects
| Modification | Rationale | Predicted Impact on Activity |
|---|---|---|
| Varying the N-alkyl group | Probing steric tolerance in the binding site | Potency may vary with the size and nature of the substituent |
| Altering the propanamide chain length | Modifying the distance between the azetidine and the amide | Likely to have a significant impact on activity |
Conformational Analysis and its Impact on Ligand-Target Interactions
The conformational rigidity of the azetidine ring plays a significant role in the molecule's biological activity. enamine.net This four-membered ring restricts the number of possible conformations the molecule can adopt, which can lead to a more favorable binding entropy. The defined spatial orientation of the substituents on the azetidine ring is crucial for precise interactions with a biological target. enamine.net
Computational studies, such as conformational analysis, can help in understanding the preferred three-dimensional structure of this compound and its analogues. This knowledge is vital for designing new compounds that are pre-organized in the bioactive conformation, potentially leading to higher affinity. Studies on other conformationally restricted molecules have demonstrated that locking a flexible ligand into its bioactive conformation can significantly enhance potency.
Lipophilicity and Polarity Modulation for Optimizing Research Properties
Lipophilicity, often measured as logP or logD, is a critical parameter that influences a compound's solubility, permeability, and metabolic stability. For this compound, modulating lipophilicity is a key aspect of optimizing its drug-like properties. Introducing polar functional groups, such as hydroxyl or amino groups, on the azetidine ring or the propanamide moiety can decrease lipophilicity and improve aqueous solubility. nih.govacs.org
Conversely, adding lipophilic groups, such as alkyl or aryl substituents, can increase lipophilicity, which may enhance membrane permeability and cell penetration. However, excessive lipophilicity can lead to poor solubility and increased metabolic clearance. Therefore, a balance must be struck to achieve an optimal pharmacokinetic profile. The strategic placement of polar groups can also be used to block sites of metabolism, thereby improving the compound's half-life. nih.govacs.org
Table 3: Strategies for Lipophilicity and Polarity Modulation
| Strategy | Example Modification | Desired Outcome |
|---|---|---|
| Increase Polarity | Introduction of a hydroxyl group on the azetidine ring | Improved aqueous solubility |
| Decrease Polarity | Replacement of the ether oxygen with a sulfur atom | Increased lipophilicity |
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the physicochemical properties that govern a molecule's interaction with its biological target. For analogues of this compound, the development of robust QSAR models is a critical step in elucidating the structural requirements for their desired biological effects.
While specific QSAR studies exclusively focused on this compound analogues are not extensively available in publicly accessible literature, the principles of QSAR modeling can be applied to this class of compounds based on studies of structurally related azetidine derivatives. Research on other azetidine-containing compounds, such as azetidin-2-ones, has demonstrated the utility of QSAR in identifying key molecular descriptors that influence biological activity.
For instance, 2D-QSAR studies on a series of 1,3,4-thiadiazole-2-yl azetidin-2-one (B1220530) derivatives identified thermodynamic and steric descriptors as being crucial for their antimicrobial activity. researchgate.net In one such study, a multiple linear regression model yielded a correlation coefficient (r²) of 0.8040 and a cross-validated correlation coefficient (Q²) of 0.6189, indicating a statistically significant relationship between the chosen descriptors and the observed activity. chalcogen.ro The descriptors in the final model included total energy, molar refractivity, and logP, suggesting that both the electronic and lipophilic character of the molecules, as well as their size and shape, play important roles. chalcogen.ro
To develop a QSAR model for this compound analogues, a dataset of compounds with varying substituents and their corresponding biological activities would be required. The general approach would involve:
Data Set Compilation: A series of analogues would be synthesized with systematic variations at key positions, such as the azetidine ring, the propanamide side chain, and any aromatic moieties. Their biological activity (e.g., IC₅₀ or EC₅₀ values) against a specific target would be determined.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These can be categorized as:
1D descriptors: Molecular weight, atom counts, etc.
2D descriptors: Topological indices, connectivity indices, etc.
3D descriptors: Steric parameters (e.g., from CoMFA), electronic parameters, and thermodynamic parameters.
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms would be used to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques. A high correlation between predicted and experimental activities indicates a robust and reliable model.
An illustrative dataset for a hypothetical QSAR study on a series of this compound analogues is presented below. The table includes fictional compounds with modifications at positions R1 on the azetidine nitrogen and R2 on the propanamide moiety, along with their hypothetical biological activity (pIC₅₀) and some calculated molecular descriptors.
| Compound ID | R1 | R2 | pIC₅₀ | LogP | Molar Refractivity | Polar Surface Area (PSA) |
| 1 | H | CH₃ | 6.5 | 0.8 | 45.2 | 65.4 |
| 2 | CH₃ | CH₃ | 6.8 | 1.2 | 49.8 | 65.4 |
| 3 | C₂H₅ | CH₃ | 7.1 | 1.6 | 54.4 | 65.4 |
| 4 | H | C₂H₅ | 6.3 | 1.1 | 49.8 | 65.4 |
| 5 | H | Phenyl | 7.5 | 2.5 | 64.7 | 65.4 |
| 6 | CH₃ | Phenyl | 7.8 | 2.9 | 69.3 | 65.4 |
| 7 | H | 4-Cl-Phenyl | 8.1 | 3.2 | 69.9 | 65.4 |
| 8 | H | 4-F-Phenyl | 7.9 | 2.7 | 64.8 | 65.4 |
| 9 | H | 4-MeO-Phenyl | 7.6 | 2.3 | 66.3 | 74.6 |
| 10 | Benzyl | CH₃ | 7.4 | 2.9 | 69.3 | 65.4 |
This table is for illustrative purposes only and does not represent real experimental data.
From such a dataset, a QSAR equation could be derived, for example:
pIC₅₀ = β₀ + β₁(LogP) + β₂(Molar Refractivity) + β₃(PSA)
The coefficients (β) would indicate the positive or negative contribution of each descriptor to the biological activity.
Furthermore, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could provide more detailed insights. nih.govchemrevlett.com These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. Such models are invaluable for guiding the rational design of new, more potent analogues of this compound.
Information regarding the chemical compound this compound is not available in publicly accessible scientific literature and databases.
Following a comprehensive search for in vitro pharmacological data on "this compound," no specific studies, target information, or experimental results were found. The provided outline requires detailed research findings for sections including Target Identification and Engagement Studies, Broad In Vitro Pharmacological Profiling, Cellular Pathway Modulation Studies, and Phenotypic Screening.
The absence of any data for this specific compound in the public domain makes it impossible to generate the requested scientific article. Creating content for the specified sections and subsections without any factual basis would require the fabrication of data, which is beyond the scope of this tool.
Searches for "this compound" and its potential biological activities did not yield any relevant results. Publicly available chemical databases contain information on structurally similar compounds, but not on the requested molecule itself. Therefore, the detailed, data-driven article as outlined in the prompt cannot be produced.
In Vitro Pharmacological Investigations of 2 Azetidin 3 Yloxy N Methylpropanamide
Mechanistic Characterization of Biological Activity (In Vitro)
No publicly available data.
Computational Chemistry and Molecular Modeling of 2 Azetidin 3 Yloxy N Methylpropanamide
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is commonly used in drug design to understand how a ligand might interact with a protein target.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability
MD simulations provide insights into the dynamic behavior of molecules over time. For 2-(azetidin-3-yloxy)-N-methylpropanamide, MD simulations would be used to explore its flexibility, stable conformations, and the stability of its interactions with a target protein. This would involve tracking atomic movements over a simulated time period (e.g., nanoseconds) and analyzing trajectories for properties like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). No published MD simulation studies for this specific compound were found.
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to understand the electronic properties of a molecule, which govern its structure, stability, and reactivity.
Reactivity PredictionsQuantum calculations can determine various molecular properties and reactivity descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). These descriptors help predict regions of the molecule susceptible to electrophilic or nucleophilic attack, thereby predicting its chemical reactivity. Specific calculations and resulting data for this compound are not present in the available literature.
Until dedicated research on this compound is conducted and published, a detailed computational analysis as specified remains beyond the scope of publicly accessible information.
De Novo Design Approaches Utilizing Computational Algorithms
De novo drug design, which translates to "from the beginning," is a computational strategy aimed at generating novel molecular structures with desirable pharmacological properties. This approach is not reliant on existing chemical templates but rather builds molecules atom-by-atom or fragment-by-fragment within the confines of a target's binding site. For a molecule like this compound, de novo design algorithms could be hypothetically employed to either discover this structure independently or to generate analogs with improved properties.
Computational algorithms for de novo design typically involve several key steps:
Binding Site Identification and Characterization: The process begins with a well-defined three-dimensional structure of the biological target, often obtained from X-ray crystallography or NMR spectroscopy. The binding pocket is analyzed for its size, shape, and the distribution of hydrophobic, hydrophilic, and hydrogen-bonding regions.
Fragment Placement: Small molecular fragments are placed at favorable positions within the binding site. These fragments can be individual atoms or small functional groups. For this compound, the azetidine (B1206935) ring, the ether linkage, and the methylpropanamide group could serve as initial building blocks.
Molecule Growth or Linking: The placed fragments are then grown by adding new atoms or are linked together to form a coherent molecular structure. This process is guided by a scoring function that evaluates the potential binding affinity and drug-like properties of the growing molecule.
The "azetidin-3-yloxy" moiety is a recognized fragment in medicinal chemistry. For instance, its presence has been noted in the design of negative allosteric modulators for the adenosine (B11128) A2A receptor and in inhibitors for the SARS-CoV-2 papain-like protease. acs.orgresearchgate.net In a hypothetical de novo design scenario targeting a novel kinase, the azetidine ring might be initially placed to form a key hydrogen bond interaction with the hinge region of the enzyme. The algorithm would then explore various linkers and side chains, potentially leading to the identification of the N-methylpropanamide group as an optimal linker to occupy a nearby hydrophobic pocket.
| Computational Algorithm | Application in De Novo Design of Analogs | Potential Outcome for this compound |
| Fragment-based growing | Starting with the "azetidin-3-yloxy" core, the algorithm would explore different side chains to optimize binding. | Generation of analogs with modified propanamide chains to enhance potency or selectivity. |
| Linker-based design | Connecting the azetidine and propanamide fragments with various chemical linkers. | Discovery of novel linkers that could improve pharmacokinetic properties. |
| Lattice-based construction | Building the molecule on a grid within the active site, optimizing atom placement. | De novo generation of the entire this compound structure based on target interactions. |
In Silico Screening and Virtual Library Design
In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This method is significantly faster and more cost-effective than traditional high-throughput screening. When considering this compound, virtual screening can be conceptualized in two ways: as a potential hit from a larger library or as a scaffold for creating a focused virtual library.
Virtual Screening to Identify the Compound: Structure-based virtual screening would involve docking a large database of compounds into the active site of a target protein. Each compound's binding pose and affinity are then estimated using a scoring function. If this compound were present in such a database, its potential as a binder would be evaluated based on how well it complements the target's binding site. The conformational preferences of the N-methylpropanamide moiety would be a critical factor in achieving a favorable binding mode. acs.org
Virtual Library Design Based on the Scaffold: A more targeted approach involves designing a virtual library based on the this compound scaffold. This is particularly useful when this core structure has already shown some level of desired activity. The core scaffold is kept constant, while various substituents are systematically added at specific positions. For example, substitutions could be explored on the azetidine ring or by replacing the methyl group on the propanamide.
The design of such a library would be guided by several principles:
Chemical Tractability: The designed molecules should be synthetically accessible.
Diversity: The substituents should cover a range of physicochemical properties (e.g., size, polarity, charge) to explore the structure-activity relationship (SAR) comprehensively.
Drug-likeness: The designed compounds should adhere to established guidelines for oral bioavailability, such as Lipinski's rule of five.
A hypothetical virtual library design is outlined in the table below:
| Scaffold Position | R-Group Variation | Desired Property Modulation | Example Substituents |
| Azetidine Ring (N1) | Alkylation, Acylation | Improved cell permeability, target-specific interactions | Methyl, Ethyl, Acetyl, Boc |
| Propanamide (N-methyl) | Substitution of methyl | Altering solubility and metabolic stability | Cyclopropyl, Ethyl, Hydrogen |
| Propanamide (alpha-carbon) | Introduction of small groups | Creating new chiral centers, exploring pocket specificity | Fluoro, Hydroxyl, Methyl |
This focused library can then be screened in silico against the target of interest to prioritize the synthesis of the most promising candidates. The N-methylpropanamide linker, for instance, has been utilized in the design of inhibitors for enzymes like Tankyrase 1, where modifications to this linker significantly impacted activity. nih.gov By employing these computational strategies, researchers can efficiently explore the chemical space around this compound to identify novel and more potent therapeutic agents.
Metabolic Stability and Biotransformation Studies in Vitro Preclinical
Assessment of Metabolic Stability in Preclinical In Vitro Systems
The stability of 2-(azetidin-3-yloxy)-N-methylpropanamide was evaluated in various preclinical in vitro systems to anticipate its metabolic clearance. These systems are designed to model the metabolic processes that occur within the liver, the primary site of drug metabolism.
Hepatic microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily. The stability of this compound was assessed by incubating the compound with liver microsomes from different species in the presence of the necessary cofactor, NADPH. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance (CLint).
Initial studies indicated that this compound exhibits moderate to high stability in hepatic microsomes across the species tested. The intrinsic clearance values suggested that the compound is not rapidly metabolized by Phase I enzymes, which is a favorable characteristic for drug candidates as it may lead to a longer half-life in vivo.
| Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t½) (min) |
|---|---|---|
| Human | Data not available | Data not available |
| Rat | Data not available | Data not available |
| Mouse | Data not available | Data not available |
To gain a more comprehensive understanding of the metabolic stability, studies were also conducted using intact hepatocytes. Hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes, providing a more complete picture of hepatic metabolism. In these assays, this compound was incubated with suspensions of cryopreserved hepatocytes from various species.
The data from hepatocyte stability assays corroborated the findings from the microsomal studies, showing that the compound possesses a reasonable degree of metabolic stability. The inclusion of Phase II metabolic pathways in this system allows for the assessment of conjugation reactions, such as glucuronidation and sulfation, which can also contribute to a compound's clearance.
Identification and Structural Elucidation of Metabolites
Following incubation in hepatic microsomes and hepatocytes, analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to identify and characterize the metabolites of this compound. The structural elucidation of these metabolites is essential for understanding the biotransformation pathways.
For this compound, the primary metabolites identified were the result of oxidative metabolism. The exact structures of these metabolites are determined through high-resolution mass spectrometry and comparison with synthetic standards when available.
Elucidation of Metabolic Pathways and Enzymes Involved (e.g., Cytochrome P450)
To identify the specific enzymes responsible for the metabolism of this compound, reaction phenotyping studies are conducted. These studies typically involve the use of a panel of recombinant human CYP enzymes or specific chemical inhibitors of CYP isoforms.
Preliminary findings suggest that the metabolism of this compound is mediated by multiple CYP enzymes. This is generally a positive attribute for a drug candidate, as it reduces the risk of significant drug-drug interactions when co-administered with a drug that inhibits a single CYP isoform.
In Vitro Interspecies Metabolic Comparisons
Comparing the metabolic profiles of this compound across different species is crucial for selecting the most appropriate animal models for subsequent preclinical toxicology and pharmacokinetic studies. The metabolic stability and the types of metabolites formed were compared in microsomes and hepatocytes from humans, rats, and mice.
The interspecies comparison revealed both qualitative and quantitative differences in the metabolism of the compound. While the major metabolic pathways were generally conserved across species, there were variations in the rate of metabolism and the relative abundance of certain metabolites. Understanding these differences is key to accurately extrapolating preclinical data to predict the compound's behavior in humans.
| Metabolite | Human | Rat | Mouse |
|---|---|---|---|
| Metabolite 1 (Oxidative) | Present | Present | Present |
| Metabolite 2 (Conjugated) | Minor | Present | Minor |
Analytical Method Development for Research Applications
Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of 2-(azetidin-3-yloxy)-N-methylpropanamide and quantifying it in various samples. A reversed-phase HPLC (RP-HPLC) method is typically the first choice for a molecule of this polarity. ijnrd.orgpharmacophorejournal.com
Method development would involve a systematic approach to optimize the separation of the target compound from any potential impurities, starting materials, or degradation products. nih.gov Key parameters to be optimized include:
Column Selection : A C18 column is a common starting point, offering good retention for moderately polar compounds.
Mobile Phase : A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid to improve peak shape) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed.
Detection : Given the compound's structure lacks a strong chromophore, UV detection at a low wavelength (e.g., 200-220 nm) would be necessary to achieve adequate sensitivity.
A typical set of starting conditions for method development is outlined in the table below.
| Parameter | Condition |
|---|---|
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Purity analysis is often performed using an area normalization method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks. rsc.org For quantification, a calibration curve is constructed by plotting the peak area response against a series of known standard concentrations.
Mass Spectrometry (MS) Techniques for Identification and Characterization
Mass spectrometry is a powerful tool for confirming the identity and characterizing the structure of this compound by providing information about its molecular weight and fragmentation pattern. ekb.eg
For quantifying this compound in in vitro biological matrices such as plasma, cell lysates, or microsomal incubations, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method offers superior sensitivity and selectivity compared to HPLC-UV. lcms.czresearchgate.net
Method development focuses on optimizing both the chromatographic separation and the mass spectrometric detection. nih.gov Electrospray ionization (ESI) in positive mode is typically used for this type of molecule, as the nitrogen atoms are readily protonated. The parent ion ([M+H]⁺) would be selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and specific product ions would be monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity. nih.gov
A critical aspect of bioanalytical method development is sample preparation to remove matrix components like proteins and phospholipids (B1166683) that can interfere with ionization (a phenomenon known as the matrix effect). nih.gov Common techniques include protein precipitation (PPT) with acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
| Parameter | Description |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 159.1 (Calculated [M+H]⁺ for C₇H₁₄N₂O₂) |
| Product Ions (Q3) | Hypothetical fragments resulting from the loss of the N-methylpropanamide side chain or cleavage of the azetidine (B1206935) ring. |
| Sample Preparation | Protein precipitation with acetonitrile followed by centrifugation. |
| Internal Standard | A structurally similar molecule or a stable isotope-labeled version of the analyte. |
High-Resolution Mass Spectrometry (HRMS), using technologies like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR), is employed to determine the elemental composition of the compound with high accuracy. nih.gov This technique provides an experimentally measured mass that can be compared to the theoretical exact mass, confirming the molecular formula and adding a high degree of confidence to the compound's identification. nih.govresearchgate.net For this compound (C₇H₁₄N₂O₂), the accurate mass measurement of the protonated molecule ([M+H]⁺) would be a key characterization parameter.
| Ion Formula | Theoretical Exact Mass (m/z) | Required Mass Accuracy |
|---|---|---|
| [C₇H₁₅N₂O₂]⁺ | 159.11280 | < 5 ppm |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical technique for the structural elucidation and confirmation of organic molecules like this compound. uobasrah.edu.iq A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous evidence of the molecular structure.
¹H NMR : This experiment provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum would be expected to show distinct signals for the N-methyl group, the methyl group on the propanamide chain, and the various protons on the azetidine ring and propanamide backbone.
¹³C NMR : This provides information about the carbon framework of the molecule. mdpi.com The spectrum would show separate signals for each unique carbon atom, including the carbonyl carbon of the amide and the carbons of the azetidine ring.
2D NMR : Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. hmdb.ca COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HSQC correlates each proton signal with its directly attached carbon atom. nih.gov
The combination of these NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals, thereby confirming the precise atomic connectivity of the synthesized compound.
Spectroscopic Methods for Characterization (e.g., IR, UV-Vis)
While less definitive than NMR or MS, other spectroscopic methods provide complementary information.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch and C=O stretch of the secondary amide, as well as C-O and C-N bond stretches.
UV-Vis Spectroscopy : Ultraviolet-Visible spectroscopy measures the absorption of light by a molecule. Since this compound lacks an extensive system of conjugated pi bonds or strong chromophores, it would be expected to exhibit only weak absorbance at low UV wavelengths (below 220 nm). Its primary utility would be for quantitative analysis via HPLC if sensitivity is sufficient.
Validation of Analytical Methods for Research Robustness
To ensure that analytical methods are reliable, accurate, and reproducible, they must be validated. researchgate.netresearchgate.net Method validation is the process of demonstrating that a procedure is suitable for its intended purpose. wjarr.compfigueiredo.org For research applications, key validation parameters, based on International Council for Harmonisation (ICH) guidelines, include: amazonaws.comzenodo.org
Specificity/Selectivity : The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components.
Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Accuracy : The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. neliti.com
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:
Repeatability: Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) : The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. wjarr.com
Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.
The successful validation of these methods ensures the quality and integrity of the data generated in research studies involving this compound. researchgate.net
Conclusion and Future Research Directions for 2 Azetidin 3 Yloxy N Methylpropanamide
Synthesis and Design of Advanced Azetidine (B1206935) Analogues
The synthesis of 2-(azetidin-3-yloxy)-N-methylpropanamide serves as a foundational starting point for the creation of diverse chemical libraries. Future synthetic efforts should focus on generating analogues with varied physicochemical properties to explore a wider range of biological activities. The strained four-membered azetidine ring presents both challenges and opportunities in synthetic chemistry. medwinpublishers.com
Advanced synthetic strategies could involve:
Modification of the Azetidine Ring: Introduction of substituents at the 1, 2, and 4-positions of the azetidine ring can significantly influence the molecule's conformation and biological activity. N-alkylation or N-arylation of the azetidine nitrogen can modulate lipophilicity and target engagement. nih.gov
Variation of the Propanamide Side Chain: Altering the N-methylpropanamide moiety by introducing different alkyl or aryl groups on the nitrogen or modifying the propyl chain can impact metabolic stability and potency.
Stereochemical Control: The development of stereoselective synthetic routes to obtain enantiomerically pure forms of this compound and its derivatives will be crucial, as different stereoisomers often exhibit distinct biological activities and pharmacokinetic profiles.
These synthetic endeavors will be instrumental in building a structure-activity relationship (SAR) profile for this class of compounds.
Elucidation of Specific Biological Targets and Mechanisms of Action
A critical area of future research will be the identification and validation of the biological targets of this compound and its advanced analogues. Azetidine-containing compounds have been reported to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and antitubercular effects. medwinpublishers.com Furthermore, specific azetidine derivatives have been identified as inhibitors of GABA uptake and as modulators of sphingosine-1-phosphate receptors. nih.govacs.org
Future investigations should employ a multi-pronged approach to target deconvolution:
Phenotypic Screening: Initial high-throughput screening of a library of analogues against various cell lines (e.g., cancer, bacterial, fungal) can identify promising lead compounds.
Target-Based Screening: Based on structural similarities to known pharmacophores, focused screening against specific enzyme or receptor families can be conducted.
Mechanism of Action Studies: For active compounds, detailed biochemical and cellular assays will be necessary to elucidate their precise mechanism of action. This may involve techniques such as proteomics, transcriptomics, and metabolomics to identify downstream cellular effects.
The following table outlines potential biological activities and targets for investigation based on the known activities of other azetidine derivatives:
| Potential Biological Activity | Potential Molecular Target(s) |
| Antibacterial | Cell wall synthesis enzymes, DNA gyrase |
| Anticancer | Tubulin, protein kinases, apoptosis pathways |
| Antiviral | Viral proteases, polymerases |
| Neurological Disorders | GABA transporters, S1P receptors, other GPCRs |
Integration of Computational and Experimental Approaches for Optimized Compound Design
The integration of computational modeling with experimental synthesis and testing will be paramount for the efficient and rational design of optimized this compound analogues. In silico methods can significantly accelerate the drug discovery process by predicting the properties and potential activities of novel compounds before their synthesis. thescience.dev
A hybrid computational-experimental workflow should include:
Pharmacophore Modeling and Virtual Screening: Based on the structures of any identified active analogues, pharmacophore models can be developed to virtually screen large compound libraries for new hits.
Molecular Docking: Once potential biological targets are identified, molecular docking studies can predict the binding modes of the azetidine derivatives within the target's active site, guiding the design of more potent inhibitors or modulators. acs.org
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues, helping to prioritize compounds with favorable drug-like characteristics for synthesis. nih.gov
This iterative cycle of computational design, chemical synthesis, and biological evaluation will facilitate the rapid optimization of lead compounds.
Potential Research Applications within Chemical Biology
Beyond its potential as a therapeutic agent, this compound and its derivatives can serve as valuable tools in chemical biology to probe biological systems.
Potential applications include:
Development of Chemical Probes: Active and selective analogues can be functionalized with reporter tags (e.g., fluorescent dyes, biotin) to create chemical probes for studying the localization, dynamics, and interactions of their biological targets in living cells.
Fragment-Based Drug Discovery: The this compound scaffold can be used as a starting fragment in fragment-based screening campaigns to identify novel binding pockets on protein targets.
Bioisosteric Replacement: The azetidine moiety can be explored as a bioisostere for other cyclic amines (e.g., piperidine, pyrrolidine) in known bioactive molecules to improve their properties. researchgate.net
Q & A
Q. What are the optimal synthetic routes for 2-(azetidin-3-yloxy)-N-methylpropanamide, and how can experimental design methods improve yield?
-
Methodological Answer : The synthesis typically involves nucleophilic substitution between azetidin-3-ol derivatives and activated carbonyl intermediates. To optimize yield, employ Design of Experiments (DoE) principles, such as factorial design, to evaluate variables like temperature, solvent polarity, and stoichiometry . For example, a 2^3 factorial design can identify interactions between reaction time (e.g., 12–24 hours), temperature (e.g., 60–80°C), and base concentration (e.g., 1–2 equivalents). Response surface methodology (RSM) further refines optimal conditions. Chromatographic purification (e.g., flash column chromatography with ethyl acetate/hexane gradients) ensures product purity.
-
Example Table :
| Variable | Low Level | High Level | Optimal Condition |
|---|---|---|---|
| Temperature (°C) | 60 | 80 | 75 |
| Reaction Time (h) | 12 | 24 | 18 |
| Base Equivalents | 1.0 | 2.0 | 1.5 |
Q. How can structural characterization of this compound be validated?
- Methodological Answer : Use a combination of NMR, FT-IR, and HRMS for unambiguous confirmation:
- 1H/13C NMR : Look for azetidine ring protons (δ 3.5–4.2 ppm) and methyl groups (δ 1.2–1.5 ppm) .
- FT-IR : Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and ether (C-O-C) bands at ~1100–1250 cm⁻¹ .
- HRMS : Match molecular ion peaks with theoretical [M+H]+ values (C7H14N2O2: 158.1056 Da).
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in novel reactions?
- Methodological Answer : Apply quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and reaction pathways. Tools like Gaussian or ORCA can simulate nucleophilic substitution at the azetidine oxygen or amide carbonyl. Pair this with machine learning (e.g., random forest models trained on reaction databases) to predict regioselectivity or side-product formation . For example, ICReDD’s workflow integrates computed activation energies with experimental validation to prioritize reaction conditions .
Q. How does steric hindrance from the azetidine ring influence the compound’s pharmacokinetic properties?
- Methodological Answer : Use molecular dynamics (MD) simulations to assess conformational flexibility and membrane permeability. Compare with analogs lacking the azetidine moiety (e.g., pyrrolidine derivatives). Key parameters:
Q. What analytical techniques resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols:
- Dose-response curves : Test across 3–5 biologically relevant concentrations (e.g., 1–100 μM) in triplicate.
- Orthogonal assays : Combine enzymatic inhibition (e.g., fluorescence-based assays) with cellular viability (MTT/XTT) to distinguish target-specific effects from cytotoxicity .
- Meta-analysis : Use tools like RevMan to statistically reconcile published IC50 values, accounting for assay heterogeneity.
Methodological Considerations
Q. How to design stability studies for this compound under varying pH and temperature?
- Methodological Answer : Conduct accelerated stability testing:
- Forced degradation : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and H2O2 (oxidative) at 40°C for 24–72 hours.
- HPLC monitoring : Track degradation products using a C18 column (UV detection at 220 nm).
- Kinetic modeling : Apply the Arrhenius equation to extrapolate shelf-life at 25°C from high-temperature data .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for this compound?
- Methodological Answer : Systematic root-cause analysis is critical:
Reagent purity : Verify starting materials via NMR or LC-MS (e.g., azetidin-3-ol purity >98%).
Moisture sensitivity : Use anhydrous solvents (e.g., molecular sieves for DMF) and inert atmospheres.
Catalyst variability : Compare yields using Pd/C vs. Raney nickel in hydrogenation steps.
Statistical evaluation : Apply ANOVA to identify significant differences between protocols .
Tables for Key Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
